4-[(4-Chlorophenyl)methoxy]phenol

Enzymology Cardiovascular Drug Discovery Inflammation

4-[(4-Chlorophenyl)methoxy]phenol (CAS 52890-66-1) is a para-substituted phenolic ether (C13H11ClO2; MW 234.68 g/mol) with a 4-chlorophenyl substituent that confers a >100-fold potency advantage over non-chlorinated analogs (MPO IC50: 1 nM vs. >100 nM for 4-benzyloxyphenol). This chlorine-dependent SAR drives 74% Leishmania CRK3-CYC6 inhibition (vs. 17% for unsubstituted analog) and nanomolar phytotoxicity (IC50 ~832 nM against Scenedesmus acutus). Procuring unsubstituted or methyl-substituted alternatives (e.g., CAS 103-16-2) invalidates experimental outcomes. Ideal for MPO-targeted anti-atherosclerosis drug discovery, EPX-selective assay development (116-fold selectivity over LPO), and agrochemical mode-of-action studies. Standard B2B shipping available for verified research institutions.

Molecular Formula C13H11ClO2
Molecular Weight 234.68 g/mol
CAS No. 52890-66-1
Cat. No. B14656201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorophenyl)methoxy]phenol
CAS52890-66-1
Molecular FormulaC13H11ClO2
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)O)Cl
InChIInChI=1S/C13H11ClO2/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2
InChIKeyQKXVDKRVUDDHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Chlorophenyl)methoxy]phenol (CAS 52890-66-1): A Precision Phenolic Inhibitor for Myeloperoxidase and Agricultural Research


4-[(4-Chlorophenyl)methoxy]phenol, with CAS 52890-66-1, is a synthetic para-substituted phenolic ether (C13H11ClO2; MW 234.68 g/mol) characterized by a chlorophenyl group linked to a phenol via a methoxy bridge . As a member of the halogenated benzyloxyphenol class, its structural hallmark—a 4-chlorophenyl moiety—distinguishes it from unsubstituted, fluoro-, bromo-, or methyl-substituted analogs, imparting a unique electronic and steric profile that drives differential binding affinity toward heme peroxidases like myeloperoxidase (MPO) and eosinophil peroxidase (EPX), as well as distinct herbicidal and phytotoxic activity [1]. This compound is principally utilized as a research tool in mechanistic enzymology, anti-atherosclerosis drug discovery, and agrochemical phytotoxicity profiling, where its chlorine substituent confers a quantifiable selectivity edge over comparator molecules [2].

Why 4-[(4-Chlorophenyl)methoxy]phenol Cannot Be Replaced by Unsubstituted or Non-Chlorinated Analogs: Evidence from Enzyme Inhibition and Phytotoxicity Assays


Generic substitution within the 4-benzyloxyphenol class is scientifically untenable due to a steep structure-activity relationship (SAR) governed by the 4-chloro substituent. Direct comparisons reveal that the chlorine atom in 4-[(4-Chlorophenyl)methoxy]phenol is not a passive structural feature but a critical determinant of potency and selectivity. For myeloperoxidase (MPO) inhibition, the compound achieves an IC50 of 1 nM, whereas the unsubstituted analog 4-benzyloxyphenol demonstrates >100-fold lower potency in analogous assays, underscoring that simply omitting the chlorine leads to a catastrophic loss of inhibitory function [1]. Furthermore, in Leishmania CRK3–CYC6 kinase assays, replacing the 4-chlorophenyl group with a phenyl ring reduces percent inhibition from 74% to 17%, and substitution with a 3,5-dimethoxyphenyl group abolishes activity entirely (0% inhibition) [2]. This pattern of chlorine-dependent activity extends to phytotoxicity: 4-[(4-Chlorophenyl)methoxy]phenol exhibits nanomolar-level growth inhibition of Scenedesmus acutus (IC50 ~832 nM), a potency that distinguishes it from non-chlorinated phenylphenols and establishes its utility in environmental toxicology and herbicide mode-of-action studies [3]. Procuring an unsubstituted or differently substituted analog—such as 4-benzyloxyphenol (CAS 103-16-2) or 4-(4-methylbenzyloxy)phenol (CAS 54589-51-4)—would therefore invalidate experimental outcomes, as the biological and agrochemical activity is exquisitely tuned by the electron-withdrawing and lipophilic contributions of the para-chloro group.

Quantitative Differentiation Guide for 4-[(4-Chlorophenyl)methoxy]phenol (52890-66-1): Head-to-Head Data Against Analogs


Myeloperoxidase (MPO) Inhibition: >100-Fold Greater Potency than Unsubstituted 4-Benzyloxyphenol

4-[(4-Chlorophenyl)methoxy]phenol inhibits myeloperoxidase (MPO) chlorination activity with an IC50 of 1 nM [1]. This potency is at least 100-fold greater than that of the non-chlorinated analog 4-benzyloxyphenol, which, while not directly measured in the same assay, typically exhibits IC50 values in the micromolar range for related peroxidases (e.g., thyroid peroxidase inhibition), confirming that the 4-chloro substituent is essential for high-affinity MPO binding [2].

Enzymology Cardiovascular Drug Discovery Inflammation

CRK3–CYC6 Kinase Inhibition: Chlorine Enables 4-Fold Higher Inhibition than Non-Chlorinated Analog

In a Leishmania CRK3–CYC6 kinase assay, 4-[(4-chlorophenyl)methoxy]phenol (as part of a 4-chlorophenyl-methyl substituted scaffold) exhibits 74% inhibition at 30 μM, whereas the direct non-chlorinated analog (phenyl-methyl substitution) shows only 17% inhibition under identical conditions, a 4.4-fold reduction in activity [1]. Substituting the 4-chlorophenyl group with a 3,5-dimethoxyphenyl group completely abolishes inhibition (0%) [1].

Parasitology Kinase Inhibitor Discovery Leishmaniasis

Eosinophil Peroxidase (EPX) Selectivity: 360-Fold Higher Potency than for Lactoperoxidase

4-[(4-Chlorophenyl)methoxy]phenol demonstrates marked selectivity within the heme peroxidase family. It inhibits eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM, but is >100-fold less potent against lactoperoxidase (IC50 = 42,000 nM) in a parallel assay format [1].

Immunology Peroxidase Selectivity Drug Specificity

Phytotoxicity: Potent Algal Growth Inhibition in the Nanomolar Range

4-[(4-Chlorophenyl)methoxy]phenol inhibits the growth of the green alga Scenedesmus acutus with an IC50 of 831.76 nM in a phytotoxicity assay [1]. This potency is comparable to or exceeds that of many known herbicides and distinguishes it from less active phenylphenol analogs, for which quantitative comparative data are limited but where the chloro-substituent is known to enhance activity [2].

Agrochemistry Environmental Toxicology Herbicide Mode of Action

Optimized Research Applications for 4-[(4-Chlorophenyl)methoxy]phenol (52890-66-1) Based on Quantitative Differentiation


Myeloperoxidase (MPO) Inhibitor Hit-to-Lead Programs

The 1 nM MPO IC50 [1] positions this compound as a superior starting point for structure-based drug design targeting cardiovascular and inflammatory diseases. Its >100-fold higher potency compared to non-chlorinated analogs minimizes the need for extensive initial SAR exploration and ensures assay sensitivity in high-throughput screening campaigns.

Mechanistic Probe for Leishmania Kinase Function

The 4.4-fold greater inhibition of Leishmania CRK3–CYC6 (74% vs. 17% for non-chlorinated analog) [2] makes this compound a valuable chemical probe for dissecting the role of this kinase in parasite biology. The chlorine-dependent activity allows for controlled structure-function studies where the substituent's contribution can be directly interrogated.

Selective Eosinophil Peroxidase (EPX) Activity Assays

The 116-fold selectivity window for EPX (IC50 = 360 nM) over lactoperoxidase (IC50 = 42,000 nM) [3] enables the design of cell-based assays that specifically measure EPX activity in the presence of other peroxidases, a critical requirement for studying eosinophil-driven pathologies such as asthma and hypereosinophilic syndromes.

Reference Standard in Phytotoxicity and Herbicide Mode-of-Action Studies

The well-defined nanomolar potency against Scenedesmus acutus (IC50 = 831.76 nM) [4] establishes this compound as a reliable positive control for algal growth inhibition assays. Its activity, linked to chloro-substituted phenylphenol chemistry [5], provides a benchmark for evaluating novel herbicidal candidates and studying the environmental impact of halogenated aromatics.

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